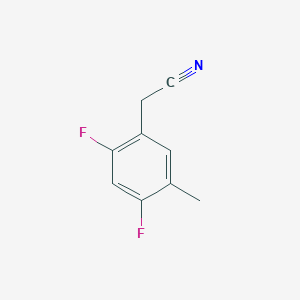

2,4-Difluoro-5-methylphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-5-methylphenylacetonitrile is an organic compound with the molecular formula C9H7F2N. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylphenylacetonitrile typically involves the reaction of 2,4-difluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-5-methylphenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products:

Substitution: Substituted phenylacetonitriles.

Reduction: 2,4-Difluoro-5-methylphenylethylamine.

Oxidation: 2,4-Difluoro-5-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Difluoro-5-methylphenylacetonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions:

- Nucleophilic Substitution : The nitrile group can be replaced by nucleophiles, leading to the formation of new compounds.

- Reduction Reactions : The nitrile can be reduced to primary amines or other functional groups, expanding its utility in synthetic pathways.

Medicinal Chemistry

Fluorinated compounds often exhibit improved biological properties. In medicinal chemistry, this compound is investigated for its potential as a precursor to active pharmaceutical ingredients (APIs).

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth. For instance, compounds synthesized from it have shown promising results in vitro against various cancer cell lines.

Materials Science

The unique properties imparted by the fluorine atoms make this compound valuable in materials science:

- Liquid Crystals : Its structural features allow it to be used in the development of liquid crystalline materials, which are essential in display technologies.

- High-performance Polymers : The thermal stability conferred by the fluorinated structure makes it suitable for creating high-performance polymers that resist degradation.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of nitrile with nucleophiles | Various substituted acetonitriles |

| Reduction | Conversion of nitrile to amine | 2,4-Difluoro-5-methylphenylacetamide |

| Coupling Reactions | Formation of biaryl compounds | Biaryl derivatives |

Case Study 1: Antitumor Activity Evaluation

A study conducted on derivatives synthesized from this compound revealed significant antitumor activity against human cancer cell lines. The compounds demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation.

Case Study 2: Synthesis of Liquid Crystalline Materials

Research has shown that incorporating this compound into polymer matrices results in materials with enhanced thermal stability and unique optical properties. These materials are being explored for applications in advanced display technologies.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-5-methylphenylacetonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparación Con Compuestos Similares

2,4-Difluorophenylacetonitrile: Lacks the methyl group at the 5 position.

2,5-Difluoro-4-methylphenylacetonitrile: Has a different substitution pattern on the phenyl ring.

3,4-Difluoro-5-methylphenylacetonitrile: Fluorine atoms are at the 3 and 4 positions instead of 2 and 4.

Uniqueness: 2,4-Difluoro-5-methylphenylacetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both electron-withdrawing fluorine atoms and an electron-donating methyl group can create a unique electronic environment, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2,4-Difluoro-5-methylphenylacetonitrile (DFM) is a chemical compound with the molecular formula C₉H₇F₂N and a molecular weight of 167.16 g/mol. It features two fluorine atoms and a methyl group on a phenylacetonitrile structure, which contributes to its unique biological activity and potential applications in medicinal chemistry and agrochemicals. This article explores the biological activity of DFM, synthesizing findings from various studies and presenting relevant data.

Medicinal Chemistry Applications

Preliminary studies suggest that DFM exhibits significant biological activity, particularly in the context of medicinal chemistry. Its structural characteristics may facilitate interactions with biological targets, leading to various pharmacological effects. The compound's reactivity profile indicates potential for nucleophilic substitutions and electrophilic aromatic substitutions, enhanced by the presence of fluorine atoms.

DFM's biological activity can be attributed to its ability to interact with specific protein targets within biological systems. The compound's structural features may enhance its affinity for these targets, which could result in therapeutic applications. For instance, compounds similar to DFM have been explored for their roles in modulating immune responses in cancer treatment .

Structural Comparison with Related Compounds

The following table compares DFM with structurally similar compounds, highlighting their molecular formulas and unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Difluoro-5-methylbenzonitrile | C₈H₅F₂N | Lacks acetic acid moiety; more aromaticity |

| 3-Fluoro-4-methylphenylacetonitrile | C₉H₈FN | Different positioning of fluorine |

| 4-Fluoro-3-methylphenylacetonitrile | C₉H₈FN | Similar methyl group but different fluorine position |

The unique combination of fluorine substitutions and the positioning of the methyl group on the phenyl ring in DFM may enhance its reactivity and biological profile compared to these similar compounds.

Pharmacological Studies

Research indicates that DFM may possess anti-cancer properties by modulating immune responses. A patent application describes its use in treating cancer through immune system reactivation, suggesting that DFM could serve as a promising candidate for further pharmaceutical development .

Toxicological Assessments

Toxicological evaluations have classified DFM as having potential endocrine-disrupting properties; however, current literature does not provide conclusive evidence regarding such effects . Safety data sheets recommend handling DFM with caution due to its chemical reactivity and potential health hazards.

Ecotoxicological Impact

Ecological assessments indicate that DFM's toxicity profile requires careful consideration in environmental contexts. The compound's behavior in ecological systems could influence its safety as an agrochemical agent .

Propiedades

IUPAC Name |

2-(2,4-difluoro-5-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRYGJNKJYEWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.